5-Cyclopropyl-2-hydroxybenzoic acid
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Overview
Description
5-Cyclopropyl-2-hydroxybenzoic acid: is a derivative of hydroxybenzoic acid, characterized by the presence of a cyclopropyl group attached to the benzene ring. This compound is part of the broader class of hydroxybenzoic acids, which are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-2-hydroxybenzoic acid typically involves the cyclopropylation of 2-hydroxybenzoic acid. One common method is the reaction of 2-hydroxybenzoic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropyl-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products:
Oxidation: Formation of 5-cyclopropyl-2-carboxybenzoic acid.
Reduction: Formation of 5-cyclopropyl-2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyclopropyl-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory pathways.
Pathways Involved: The compound can modulate the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins.
Comparison with Similar Compounds
Salicylic Acid: Another hydroxybenzoic acid with anti-inflammatory properties.
p-Hydroxybenzoic Acid: Known for its antioxidant activity.
Protocatechuic Acid: Exhibits antimicrobial and antioxidant properties.
Comparison: 5-Cyclopropyl-2-hydroxybenzoic acid is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and interaction with specific molecular targets compared to other hydroxybenzoic acids .
Properties
Molecular Formula |
C10H10O3 |
---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
5-cyclopropyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C10H10O3/c11-9-4-3-7(6-1-2-6)5-8(9)10(12)13/h3-6,11H,1-2H2,(H,12,13) |
InChI Key |
DIXOCFCJFIFUHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
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